N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
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Description
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide, also known as CINPA1, is a small molecule inhibitor that has recently gained attention in the scientific community for its potential use in cancer research. CINPA1 is a selective inhibitor of the transcription factor CREB-binding protein (CBP), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have been dedicated to the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides, including derivatives similar to N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide. These compounds have shown potent and selective ligand activity towards specific receptors, suggesting their relevance in developing targeted therapies. For instance, fluorinated derivatives have been identified as potent and selective cannabinoid receptor type 2 (CB2) ligands, indicating their potential application in treating conditions modulated by this receptor (Moldovan et al., 2017).
Antioxidant Properties
The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and evaluated. These compounds exhibit considerable antioxidant activity, suggesting their use in developing new antioxidant agents. Specific derivatives have shown remarkable activity at low concentrations due to the attachment of halogens at appropriate positions, enhancing their efficacy (Gopi & Dhanaraju, 2020).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from a similar structural framework, have demonstrated good antibacterial and cytotoxic properties in vitro. These findings highlight the compound's relevance in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
Nematicidal Activity
Indole derivatives have been synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne incognita. The chlorine-substituted indole derivatives, in particular, have shown significant nematicidal activity, demonstrating their potential in agricultural applications to control nematode infestations (Kaur, 2019).
Modulators of Serotonin Receptors
Marine-inspired derivatives built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold, including various halogen substitutions, have been synthesized and evaluated for their antidepressant and sedative activities. These compounds exhibit significant activity, with specific derivatives showing potent modulatory effects on serotonin receptors, which could lead to new treatments for depression and anxiety disorders (Ibrahim et al., 2017).
properties
IUPAC Name |
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHUKVFZHARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
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